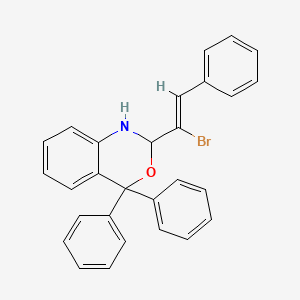
2-(1-bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Overview
Description
2-(1-bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(1-bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is not yet fully understood. However, it is believed to function as a charge transport material in OLEDs and OPVs. In biological imaging, this compound is believed to bind to specific biomolecules and emit fluorescence upon excitation.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is non-toxic and does not exhibit any significant cytotoxicity. This makes it a potential candidate for use in biological imaging applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(1-bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine in lab experiments is its excellent optoelectronic properties. This makes it a potential candidate for use in a wide range of applications, including OLEDs, OPVs, and biological imaging. However, one of the limitations of this compound is its limited solubility in common solvents. This can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 2-(1-bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine. One of the most promising areas of research is in the development of new and improved synthesis methods to produce the compound in larger quantities and with higher purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biological imaging. Finally, there is potential for this compound to be used in other areas of scientific research, such as catalysis and materials science.
Scientific Research Applications
2-(1-bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of organic electronics. It has been shown to possess excellent optoelectronic properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, this compound has been studied for its potential use as a fluorescent probe for biological imaging.
properties
IUPAC Name |
2-[(Z)-1-bromo-2-phenylethenyl]-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrNO/c29-25(20-21-12-4-1-5-13-21)27-30-26-19-11-10-18-24(26)28(31-27,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,27,30H/b25-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUCDYIYEPESOT-QQTULTPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{1-(4-methylbenzyl)-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3820800.png)

![2,2-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B3820811.png)
![methyl 5-[(2-methoxy-4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3820817.png)



![2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol](/img/structure/B3820848.png)